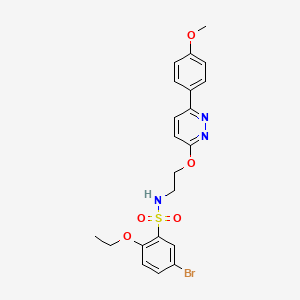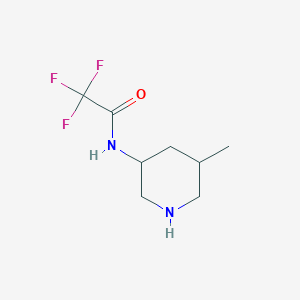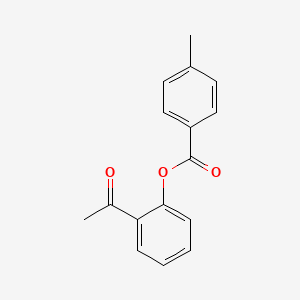![molecular formula C20H20N6O3 B2718680 3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034254-63-0](/img/structure/B2718680.png)
3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one" is a multifaceted organic molecule. It possesses a quinazolinone core, which is fused with a pyrrolopyrimidine ring and linked to a morpholine moiety. This intricate structure endows the compound with unique chemical properties, making it a subject of extensive study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Route 1: The synthesis begins with the construction of the quinazolinone scaffold. This can be achieved through the condensation of anthranilic acid with formamide, followed by cyclization. The pyrrolopyrimidine ring is introduced via a multi-step process involving halogenation, nucleophilic substitution, and subsequent cyclization with appropriate amine precursors.
Reaction Conditions: The synthesis typically requires controlled temperatures (ranging from -78°C to 150°C), inert atmosphere (such as nitrogen or argon), and the use of specific solvents like dimethylformamide, tetrahydrofuran, or acetonitrile.
Industrial Production Methods
While industrial-scale production may utilize similar synthetic routes, optimizations are often made for efficiency. This includes the use of continuous flow reactors for better control over reaction parameters and yield. Catalysis and microwave-assisted reactions might also be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolo and quinazolinone rings, potentially leading to partially saturated derivatives.
Substitution: The presence of multiple heteroatoms facilitates various nucleophilic substitution reactions, particularly at electrophilic centers like the carbonyl carbon or activated halides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride or potassium carbonate).
Major Products Formed
Oxidative and reductive modifications yield derivatives with varied biological activities, while substitution reactions can introduce functional groups that further modulate the compound's properties.
科学研究应用
Chemistry
In synthetic organic chemistry, the compound serves as a precursor for creating novel heterocyclic systems. Its rich functional groups allow for versatile modifications, paving the way for new synthetic methodologies.
Biology
The compound exhibits significant biological activity, making it a candidate for drug development. Its interaction with specific enzymes and receptors is a focal point for research, particularly in oncology and infectious disease treatment.
Medicine
Medicinal chemistry research explores its potential as an antitumor agent, owing to its ability to inhibit certain kinase enzymes crucial for cancer cell proliferation.
Industry
In the pharmaceutical industry, the compound is studied for its potential use in formulations, either as an active pharmaceutical ingredient (API) or as a scaffold for further drug development.
作用机制
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets kinase enzymes, inhibiting their activity and thus impeding cell signaling pathways crucial for cell growth and division.
Pathways Involved: Its inhibition of the PI3K/Akt/mTOR pathway is particularly notable in cancer research, as this pathway plays a significant role in cell survival and metabolism.
相似化合物的比较
Similar Compounds
Erlotinib: Shares a quinazolinone core but differs in substituent groups, altering its biological activity.
Gefitinib: Another quinazolinone derivative, used as an EGFR inhibitor in cancer therapy.
Lapatinib: Combines a quinazolinone core with a different set of functional groups, targeting both EGFR and HER2 receptors.
Uniqueness
The unique combination of a quinazolinone core, pyrrolopyrimidine ring, and morpholine group makes "3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one" particularly versatile in its chemical behavior and biological activity. Its ability to participate in a wide range of chemical reactions and target various biological pathways distinguishes it from its peers.
属性
IUPAC Name |
3-[2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-18(12-26-13-22-16-4-2-1-3-15(16)19(26)28)25-10-14-9-21-20(23-17(14)11-25)24-5-7-29-8-6-24/h1-4,9,13H,5-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPUYFNBHIMRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2718597.png)
![2-hydrazinyl-1-(2-methoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2718598.png)
![3-[(3,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2718599.png)

![N-(4-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2718602.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2718603.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2718608.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2718614.png)
![(2E)-N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2718616.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbutanamide](/img/structure/B2718618.png)
![4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2718619.png)
